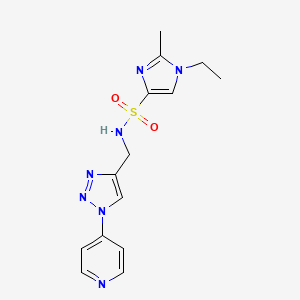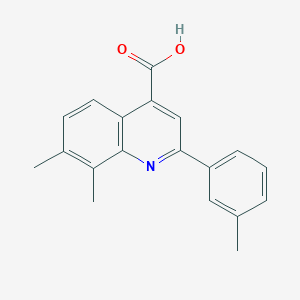![molecular formula C16H12BrN5O B2869042 5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide CAS No. 2097861-82-8](/img/structure/B2869042.png)
5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide, also known as BPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BPP is a pyridine-based compound that has shown promising results in various studies related to cancer treatment, inflammation, and other diseases.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
This compound has been explored for its potential in creating new antimicrobial agents. The structure of the compound allows for the synthesis of imidazo[4,5-b]pyridine derivatives, which have shown promise in antimicrobial studies . These derivatives can be crucial in the development of new treatments for bacterial infections, addressing the growing concern of antibiotic resistance.
Anti-Tubercular Activity
Derivatives of this compound have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis . The research indicates that certain derivatives exhibit significant activity against tuberculosis, which is a leading cause of death worldwide. This application is particularly important as it contributes to the fight against multi-drug-resistant strains of tuberculosis.
Supramolecular Chemistry
The compound’s ability to form pincer-type tricationic structures makes it valuable in supramolecular chemistry . These structures are stabilized by intermolecular hydrogen bonds and electrostatic interactions, which are essential in the formation of supramolecular synthons. This has implications for the design of new materials and molecular assemblies.
Anion Receptor Activity
Due to its tridentate pincer ligand structure, the compound has potential applications as an anion receptor . This could be utilized in environmental science to capture and neutralize harmful anions, contributing to pollution control and environmental remediation efforts.
Biochemical Research
In biochemistry, the compound’s derivatives can be used to study cell viability and cytotoxicity . This is crucial for understanding the effects of new drugs at the cellular level, ensuring that they are safe and non-toxic before they can be considered for therapeutic use.
Analytical Chemistry
The compound’s derivatives can be used in analytical chemistry for the synthesis of novel compounds with potential applications in drug discovery . The ability to create a variety of derivatives means that it can be a versatile tool in the development of new analytical methods.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra .
Mode of Action
It is known that the compound is synthesized through a series of reactions involving 5-bromopyridine-2,3-diamine and benzaldehyde . The resulting compound then reacts with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP), leading to the isolation of the expected regioisomers .
Biochemical Pathways
Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that they may interfere with essential biochemical pathways in this organism.
Pharmacokinetics
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they have sufficient bioavailability to reach their target in vivo.
Result of Action
Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that they may have bactericidal or bacteriostatic effects.
Action Environment
The synthesis of the compound involves a series of reactions that are carried out under specific conditions , suggesting that the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other chemicals.
Propiedades
IUPAC Name |
5-bromo-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5O/c17-13-7-12(8-19-9-13)16(23)22-10-14-15(21-6-5-20-14)11-1-3-18-4-2-11/h1-9H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTMLURPEKNBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

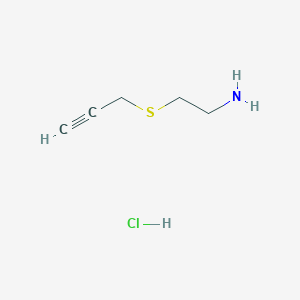

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2868966.png)
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]acetic acid](/img/structure/B2868968.png)
![3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2868969.png)
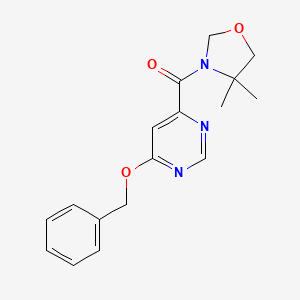
![N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2868972.png)
![3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2868973.png)
![Ethyl 5-(3-chlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868976.png)
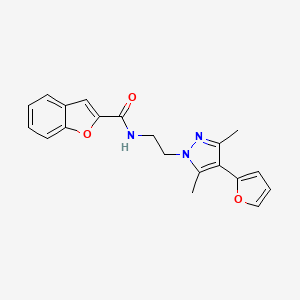
![4-(2-{[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2868978.png)
